2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine
Overview
Description
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine (DFP-DMEA) is an organic compound which has been widely used in scientific research due to its unique properties. It is a versatile compound, which can be used in various applications ranging from synthesis to biochemical and physiological effects.
Scientific Research Applications
Herbicidal Activity
This compound could be used in the development of herbicides. It has been found that similar compounds have shown good herbicidal activity . For instance, a compound with a similar structure, 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines, showed good herbicidal activity at the rate of 750 g ai/ha .
Molecular Design
The compound could be used in molecular design for the development of new herbicides. The structure of this compound could be optimized to enhance its herbicidal activity .
Phytoene Desaturase Inhibitors
Compounds with similar structures have been found to be potent Phytoene Desaturase inhibitors . Phytoene Desaturase is an important enzyme in the carotenoid biosynthetic pathway in plants, and its inhibition can lead to the bleaching of pigments, making it a target for herbicides .
Alleviating Salinity Stress in Plants
Similar compounds, such as 2-(3,4-Dichlorophenoxy) triethylamine, have been found to alleviate salinity stress in maize by enhancing photosynthetic capacity, improving water status, and maintaining K+/Na+ homeostasis . This suggests that “2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine” could potentially have similar applications.
Enhancing Photosynthetic Capacity
As mentioned above, similar compounds have been found to enhance the photosynthetic capacity of plants under salinity stress . This could potentially be another application of “2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine”.
Improving Water Status
Similar compounds have been found to improve the water status of plants under salinity stress . This suggests that “2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine” could potentially have similar applications.
Maintaining Ion Homeostasis
Similar compounds have been found to maintain ion homeostasis in plants under salinity stress . This could potentially be another application of “2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine”.
Pharmaceutical Development
The compound is a versatile chemical compound with wide-ranging applications in scientific research. Its unique properties make it an invaluable tool in areas such as pharmaceutical development.
Mechanism of Action
Target of Action
It is known that the compound interacts with certain targets to exert its effects .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound’s interaction with its targets can influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine . These factors can include temperature, pH, and the presence of other compounds .
properties
IUPAC Name |
2-(3,4-difluorophenoxy)-N,N-dimethylethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13(2)5-6-14-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMIXUUFZKZBCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232882 | |
Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine | |
CAS RN |
1708924-47-3 | |
Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1708924-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, 2-(3,4-difluorophenoxy)-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.